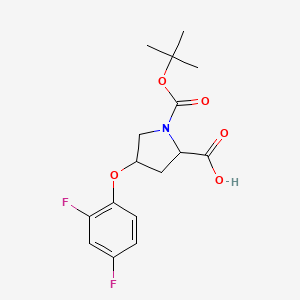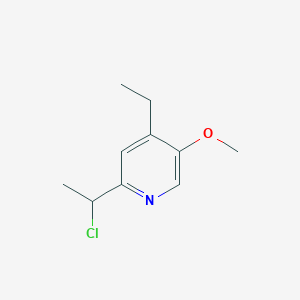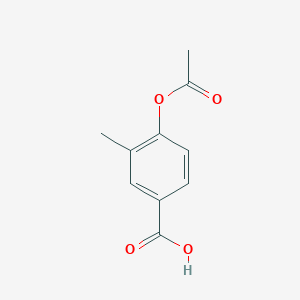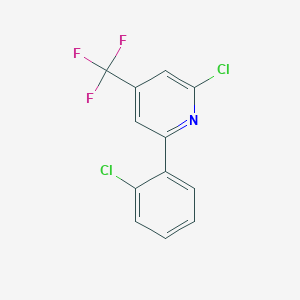![molecular formula C10H6O4S2 B8546153 [2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
[2,2'-Bithiophene]-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene-3,3’-dicarboxylic acid is an organic compound with the molecular formula C10H6O4S2. It is a derivative of bithiophene, where carboxylic acid groups are attached to the 3 and 3’ positions of the bithiophene core. This compound is known for its unique electronic properties and is widely used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene-3,3’-dicarboxylic acid typically involves the coupling of thiophene derivatives followed by carboxylation. One common method is the Stille coupling reaction, where a bithiophene derivative is coupled with a carboxylated thiophene under palladium catalysis. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene-3,3’-dicarboxylic acid may involve large-scale Stille coupling reactions or other coupling methods like Suzuki coupling. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bithiophene-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated bithiophenes or other substituted derivatives.
Scientific Research Applications
2,2’-Bithiophene-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices and sensors.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene-3,3’-dicarboxylic acid is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in the design of electronic devices and sensors.
Comparison with Similar Compounds
2,2’-Bithiophene-5,5’-dicarboxylic acid: Another derivative of bithiophene with carboxylic acid groups at different positions.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A related compound with a fused thiophene ring system.
Uniqueness: 2,2’-Bithiophene-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with tailored electronic characteristics for specific applications.
Properties
Molecular Formula |
C10H6O4S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(3-carboxythiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)5-1-3-15-7(5)8-6(10(13)14)2-4-16-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
ITFBTJILASNJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea](/img/structure/B8546084.png)









![Spiro[4.5]dec-8-yl-methanol](/img/structure/B8546163.png)
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)

